2-Diisopropylaminoethyl Chloride Hydrochloride (CAS 4261-68-1) is a highly specialized, sterically hindered alkylating agent and pharmaceutical building block. Supplied as a stable, water-soluble hydrochloride salt, it is primarily utilized to introduce the diisopropylaminoethyl pendant group into complex organic frameworks. Unlike simpler linear alkylamines, the massive steric bulk provided by the twin isopropyl groups fundamentally alters the basicity, nucleophilicity, and coordination geometry of the resulting molecules. In industrial procurement, this compound is prioritized for the synthesis of active pharmaceutical ingredients (APIs) such as disopyramide and tolterodine, the formulation of sterically hindered basic ionic liquids, and the design of tunable organometallic catalysts .
Substituting 2-Diisopropylaminoethyl Chloride Hydrochloride with smaller in-class analogs, such as 2-dimethylaminoethyl chloride (DMC) or 2-diethylaminoethyl chloride (DEC), systematically fails in advanced synthetic workflows. The lack of steric bulk in DMC and DEC allows the tertiary amine to act as a nucleophile, leading to uncontrolled quaternization and significant yield losses during base-catalyzed alkylation steps. Furthermore, downstream APIs synthesized with unhindered amines are highly susceptible to rapid in vivo N-dealkylation by cytochrome P450 enzymes, drastically reducing their pharmacokinetic half-life. Finally, attempting to procure the free base form of this compound instead of the hydrochloride salt results in catastrophic material degradation; the free base rapidly undergoes intramolecular nucleophilic attack to form a reactive aziridinium ion, which subsequently polymerizes during storage and transport[1].
During the synthesis of base-tethered ionic liquids and complex APIs, the pendant amine must not interfere with the primary alkylation reaction. 2-Diisopropylaminoethyl chloride leverages the severe steric bulk of its isopropyl groups to render the nitrogen non-nucleophilic. Compared to 2-dimethylaminoethyl chloride, which frequently undergoes >15% unwanted quaternization side reactions under basic conditions, the diisopropyl variant suppresses quaternization to <1%, allowing for highly selective functionalization of the primary chloride [1].
| Evidence Dimension | Rate of unwanted amine quaternization during alkylation |
| Target Compound Data | <1% byproduct formation (highly non-nucleophilic) |
| Comparator Or Baseline | 2-Dimethylaminoethyl chloride (>15% quaternization side reactions) |
| Quantified Difference | Greater than 15-fold reduction in side-product formation |
| Conditions | Base-catalyzed nucleophilic substitution / alkylation workflows |
Procuring the diisopropyl variant is essential for maximizing yield and avoiding complex chromatographic separations in multi-step API synthesis.
Haloalkylamines are notoriously unstable in their free base form due to intramolecular cyclization. The free base of 2-diisopropylaminoethyl chloride rapidly cyclizes to form a highly reactive aziridinium intermediate, leading to polymerization and complete material degradation within days at room temperature. By protonating the amine, 2-Diisopropylaminoethyl Chloride Hydrochloride completely prevents this nucleophilic attack, extending the shelf-life to >24 months under standard ambient storage conditions .
| Evidence Dimension | Shelf-life and resistance to intramolecular cyclization |
| Target Compound Data | >24 months stability (no aziridinium formation) |
| Comparator Or Baseline | Free base form (polymerizes within days/hours at RT) |
| Quantified Difference | Orders of magnitude increase in viable storage life |
| Conditions | Ambient storage, solid state |
Buyers must specify the hydrochloride salt to ensure the material survives shipping, storage, and remains quantitatively reproducible for batch manufacturing.
In the design of antiarrhythmic drugs like Disopyramide, the choice of the dialkylaminoethyl tail dictates the drug's metabolic half-life. APIs synthesized using 2-Diisopropylaminoethyl Chloride Hydrochloride exhibit profound resistance to oxidative N-dealkylation by hepatic cytochrome P450 enzymes. In contrast, analogs synthesized with 2-dimethylaminoethyl chloride undergo rapid N-demethylation, drastically shortening their therapeutic window. The steric shield provided by the diisopropyl groups is a primary driver of Disopyramide's clinical efficacy .
| Evidence Dimension | Susceptibility to CYP450-mediated N-dealkylation |
| Target Compound Data | High metabolic stability (extended in vivo half-life) |
| Comparator Or Baseline | Dimethylaminoethyl analogs (rapidly metabolized) |
| Quantified Difference | Significant extension of pharmacokinetic half-life |
| Conditions | In vivo hepatic metabolism / API formulation |
For pharmaceutical procurement, the higher cost of the diisopropyl precursor is strictly justified by its ability to create long-acting, viable therapeutics.
When used as a pendant ligand in monocyclopentadienyltitanium trichloride catalysts for olefin polymerization, the diisopropylaminoethyl group significantly alters the coordination environment. Compared to dimethylaminoethyl counterparts, the steric bulk of the diisopropyl system partially blocks the coordination site on the titanium center. This results in a deliberate, quantifiable reduction in catalytic activity toward ethylene and propylene, which allows chemists to precisely control and tune polymer chain propagation and molecular weight [1].
| Evidence Dimension | Catalytic activity and polymer molecular weight tuning |
| Target Compound Data | Controlled, lower activity with modulated chain propagation |
| Comparator Or Baseline | Dimethylaminoethyl counterparts (high, less-controlled activity) |
| Quantified Difference | Significant reduction in polymer molecular weights for precise architectural tuning |
| Conditions | Ethylene/propylene polymerization via titanium catalysts |
Materials scientists procure this specific compound to synthesize highly tuned single-site catalysts where controlling polymer architecture is more critical than raw reaction speed.
Directly leveraging its resistance to metabolic N-dealkylation, this compound is the mandatory precursor for synthesizing long-acting antimuscarinics and antiarrhythmics, most notably Disopyramide and Tolterodine. The steric bulk ensures the final drug maintains its therapeutic half-life in vivo .
Utilized in the synthesis of basic ionic liquids (BILs) for base-catalyzed aldol reactions. The non-nucleophilic nature of the diisopropylamino group allows for selective quaternization of other functional groups (like imidazoles) without the diisopropyl amine interfering, ensuring high-purity solvent/catalyst systems[1].
Employed as a pendant ligand in half-sandwich titanium and zirconium complexes. The massive steric hindrance is used to intentionally partially block metal coordination sites, giving polymer chemists precise control over chain propagation and molecular weight during olefin polymerization [2].
Used to introduce bulky cationic charges onto starch and guar gum backbones for the paper manufacturing industry. The diisopropylaminoethyl group improves sheet strength by altering the zeta potential and promoting ionic bonding, while its steric bulk prevents unwanted cross-linking side reactions during the derivatization process [3].
Corrosive;Acute Toxic;Irritant